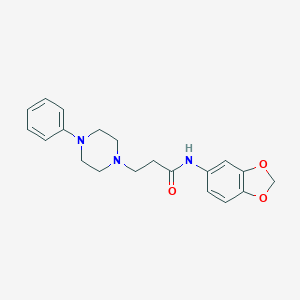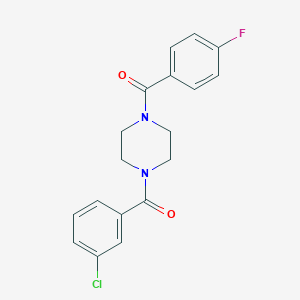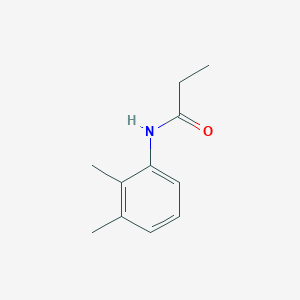
N-(2,3-dimethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)propanamide, also known as modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder. Modafinil is a highly effective drug that has gained popularity due to its ability to improve cognitive function, enhance focus, and increase productivity.
Wissenschaftliche Forschungsanwendungen
Modafinil has been extensively studied for its ability to improve cognitive function and enhance productivity. It has been shown to improve working memory, attention, and executive function in healthy individuals. Modafinil has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia.
Wirkmechanismus
The exact mechanism of action of N-(2,3-dimethylphenyl)propanamide is not fully understood, but it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Modafinil also affects the levels of certain neuropeptides, such as orexin, which is involved in regulating wakefulness and sleep.
Biochemical and Physiological Effects
Modafinil has been shown to increase wakefulness and alertness, reduce fatigue, and improve cognitive function. It has also been shown to increase heart rate and blood pressure, and may have an effect on glucose metabolism. Modafinil has a relatively long half-life, with effects lasting up to 12 hours after a single dose.
Vorteile Und Einschränkungen Für Laborexperimente
Modafinil has several advantages for use in lab experiments. It is highly pure and stable, and has been extensively studied for its effects on cognitive function and productivity. However, N-(2,3-dimethylphenyl)propanamide can be expensive, and its use in lab experiments may be limited by ethical and regulatory concerns.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)propanamide. One area of interest is its potential use in the treatment of ADHD, depression, and schizophrenia. Another area of interest is its effects on glucose metabolism and its potential use in the treatment of diabetes. Additionally, there is ongoing research on the long-term effects of N-(2,3-dimethylphenyl)propanamide use, including its potential for addiction and tolerance.
Synthesemethoden
Modafinil is synthesized through a multi-step process that involves the reaction of 2-[(diphenylmethyl)sulfinyl]acetamide with 2,3-dimethylphenylacetonitrile. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through a series of recrystallizations. The final product is a white crystalline powder that is highly pure and stable.
Eigenschaften
CAS-Nummer |
50824-86-7 |
|---|---|
Produktname |
N-(2,3-dimethylphenyl)propanamide |
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-(2,3-dimethylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)12-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
YBGUAZYPHZLGJX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1C)C |
Kanonische SMILES |
CCC(=O)NC1=CC=CC(=C1C)C |
Andere CAS-Nummern |
50824-86-7 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



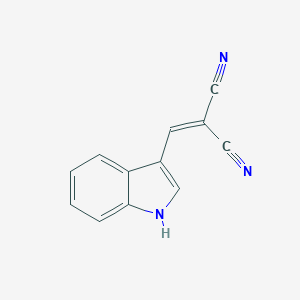
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)
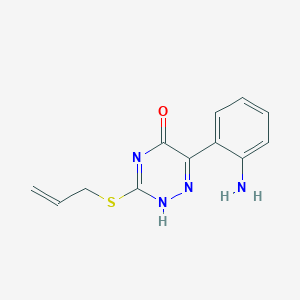
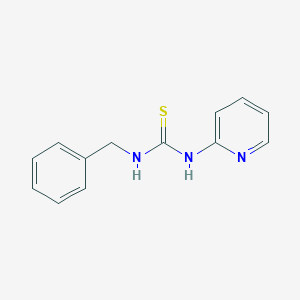
![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)
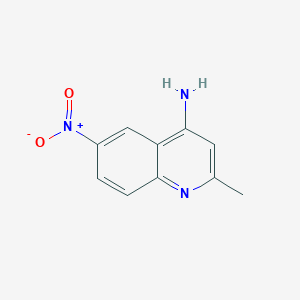
![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)
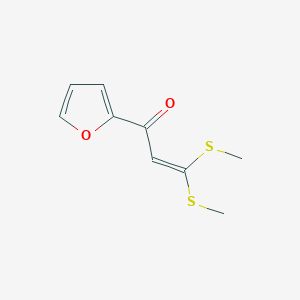
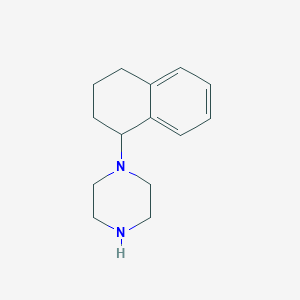
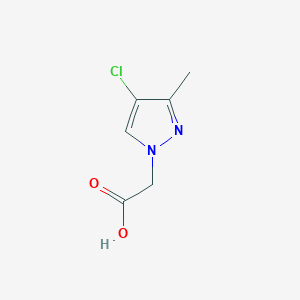
![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)
![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)
